4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
The compound “4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one” is a derivative of 1,2,4-triazolone, which is a type of heterocyclic compound. The molecule contains a 1,2,4-triazolone ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom . It also has a benzyloxy group attached to the 4-position of the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its functional groups. The 1,2,4-triazolone ring would show a planar structure due to the sp2 hybridization of its atoms. The benzyloxy group would add steric bulk and could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar triazolone ring and the benzyloxy group in this compound could influence its solubility, melting point, and other physical properties .Scientific Research Applications
Catalytic Applications
Half-Sandwich Ruthenium(II) Complexes : Triazole-based organosulfur and -selenium ligands, synthesized using the click reaction, have been utilized to design half-sandwich complexes with ruthenium. These complexes were explored for catalytic oxidation of alcohols and transfer hydrogenation of ketones, showing potential for efficient and selective catalysis in organic synthesis (Saleem et al., 2013).
Cp*RhIII/IrIII Catalyst Activation : Similar triazole-based ligands have been applied to activate catalysts for oxidation of alcohols and transfer hydrogenation, emphasizing the utility of triazole derivatives in enhancing catalytic processes (Saleem et al., 2014).
Antioxidant and Antimicrobial Properties
Novel Triazole Derivatives Synthesis : A study synthesized new triazole derivatives and analyzed their antioxidant activities, including reducing power, free radical scavenging, and metal chelating activity. This research highlights the potential of triazole compounds in developing antioxidant agents (Yüksek et al., 2015).
Antimicrobial Activity Evaluation : Another research synthesized triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good to moderate activities against test microorganisms, suggesting applications in antimicrobial drug development (Bektaş et al., 2007).
Luminescent Materials Development
Luminescent Liquid Crystalline Materials : The synthesis and characterization of cyanopyridone-based luminescent materials have shown potential for the development of ambient temperature hexagonal columnar phases, useful in optoelectronics and display technologies (N. et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-methyl-4-(4-phenylmethoxyphenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-12-17-18-16(20)19(12)14-7-9-15(10-8-14)21-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZOKVGKYYGFHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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